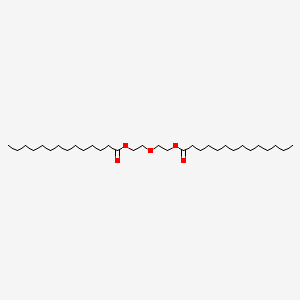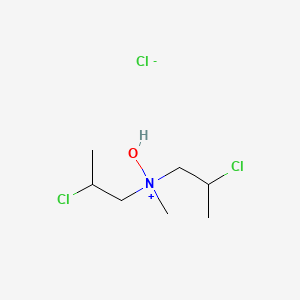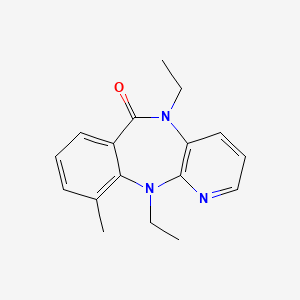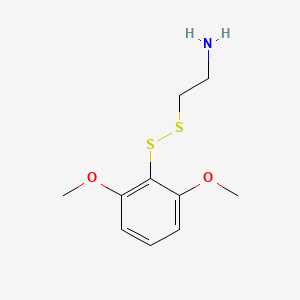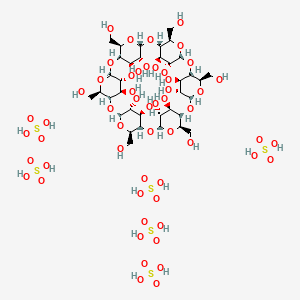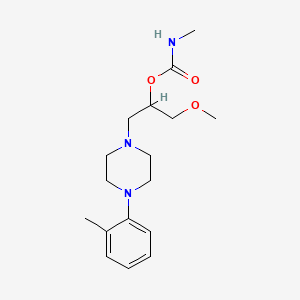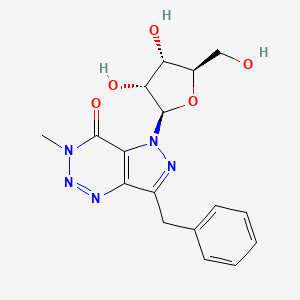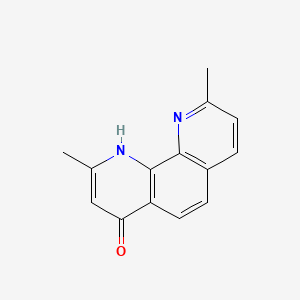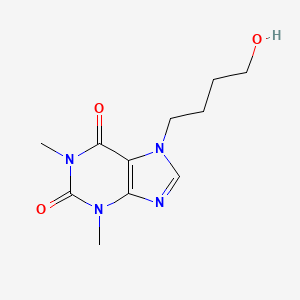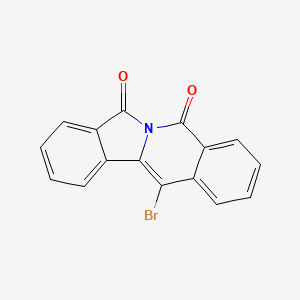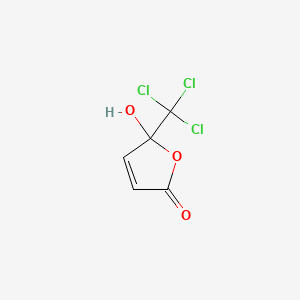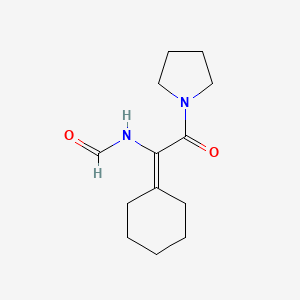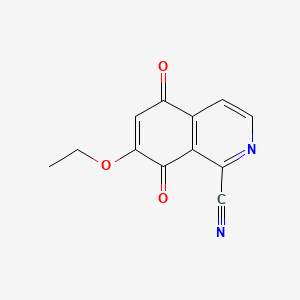
zinc;4-(dipropylamino)benzenediazonium;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;4-(dipropylamino)benzenediazonium;tetrachloride: is a chemical compound with the molecular formula C24H36Cl4N6Zn and a molecular weight of 615.775 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with a diazonium group and tetrachloride anions. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc;4-(dipropylamino)benzenediazonium;tetrachloride typically involves the diazotization of 4-(dipropylamino)aniline followed by the coordination with zinc chloride. The reaction conditions often include maintaining a low temperature to stabilize the diazonium ion and using an acidic medium to facilitate the diazotization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization reactions under controlled conditions to ensure the purity and yield of the product. The use of automated reactors and precise temperature control systems is common in industrial settings to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Zinc;4-(dipropylamino)benzenediazonium;tetrachloride can undergo oxidation reactions, where the diazonium group is converted into a different functional group.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: It can participate in substitution reactions, where the diazonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, or hydroxides can be used under mild conditions.
Major Products:
Oxidation: Products may include nitro compounds or other oxidized derivatives.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, zinc;4-(dipropylamino)benzenediazonium;tetrachloride is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and other derivatives .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules .
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool .
Industry: In the industrial sector, it is used in the manufacturing of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of zinc;4-(dipropylamino)benzenediazonium;tetrachloride involves its ability to form stable complexes with various substrates. The diazonium group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity .
Comparación Con Compuestos Similares
- Zinc;4-(dimethylamino)benzenediazonium;tetrachloride
- Zinc;4-(diethylamino)benzenediazonium;tetrachloride
- Zinc;4-(dibutylamino)benzenediazonium;tetrachloride
Uniqueness: Zinc;4-(dipropylamino)benzenediazonium;tetrachloride is unique due to the presence of the dipropylamino group, which imparts distinct steric and electronic properties compared to its dimethyl, diethyl, and dibutyl analogs. These differences can influence its reactivity and applications in various fields .
Propiedades
Número CAS |
33864-17-4 |
|---|---|
Fórmula molecular |
C24H36Cl4N6Zn |
Peso molecular |
615.8 g/mol |
Nombre IUPAC |
zinc;4-(dipropylamino)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C12H18N3.4ClH.Zn/c2*1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12;;;;;/h2*5-8H,3-4,9-10H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
POOUDMXGEIGQOM-UHFFFAOYSA-J |
SMILES canónico |
CCCN(CCC)C1=CC=C(C=C1)[N+]#N.CCCN(CCC)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


